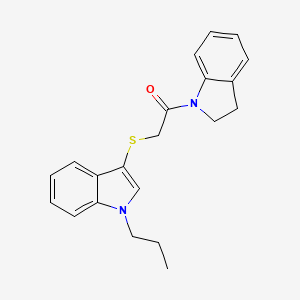

1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(1-propylindol-3-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS/c1-2-12-22-14-20(17-8-4-6-10-19(17)22)25-15-21(24)23-13-11-16-7-3-5-9-18(16)23/h3-10,14H,2,11-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSYKYZVHJFLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone typically involves the following steps:

Formation of Indoline Derivative: The indoline moiety can be synthesized through the reduction of indole using suitable reducing agents such as sodium borohydride.

Thioether Formation: The indoline derivative is then reacted with 1-propyl-1H-indole-3-thiol in the presence of a base like potassium carbonate to form the thioether linkage.

Final Coupling: The final step involves coupling the thioether with ethanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and indoline nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, bases like sodium hydride, solvents like dimethylformamide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: N-alkylated products.

Scientific Research Applications

1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.

Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole and indoline moieties allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The thioether linkage may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with several indole-thioether derivatives (Table 1). Key distinctions include:

- Substituent Position: Unlike derivatives with nitro or halogen substituents at the indole 5-position (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone), the target compound features a propyl group at the indole 1-position, which may influence steric hindrance and lipophilicity .

- Linker Modifications: The thioether group in the target compound connects to a propylindole, whereas analogs like 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (CAS 292855-52-8) utilize a sulfonyl group, altering electronic properties and hydrogen-bonding capacity .

Table 1: Structural and Molecular Comparison

Biological Activity

The compound 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone is a derivative of indole, a structure known for its significant biological activity. Indole derivatives have been extensively studied for their potential therapeutic applications, particularly in anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features an indole moiety linked to a thioether and an ethanone group, which contributes to its biological properties.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic effects of indole derivatives. For instance, a study focused on various 1-(indol-1-yl)ethanone compounds demonstrated that certain derivatives exhibit significant inhibition of the COX-2 enzyme, which is crucial in mediating inflammatory responses. The compound D-7 from this series was noted for its strong anti-inflammatory and analgesic activities compared to other tested compounds .

Table 1: Summary of Biological Activities of Indole Derivatives

The mechanisms underlying the biological activity of this compound involve:

- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation and pain pathways.

- Apoptosis Induction : Some derivatives have shown potential in inducing apoptosis in various cancer cell lines, suggesting a possible application in cancer therapy.

Study on COX Inhibition

In a detailed pharmacological study, several indole derivatives were synthesized and tested for their effects on COX enzymes. The study found that the introduction of specific substituents on the indole ring significantly enhanced the inhibitory activity against COX-2. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for therapeutic use .

Anticancer Activity

Another investigation assessed the anticancer properties of indole derivatives, including our compound of interest. It was found that these compounds could effectively induce apoptosis in human cancer cell lines. The mechanisms involved included the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.